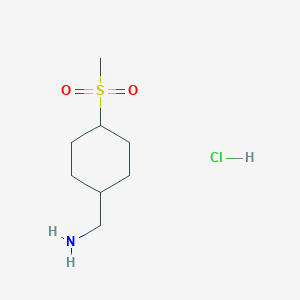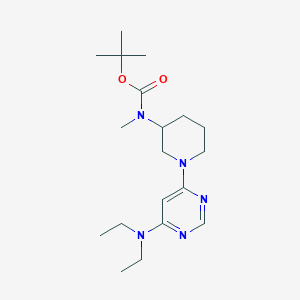
4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide, also known as DCMPS, is a sulfonamide-based compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
Aplicaciones Científicas De Investigación
4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has also been investigated as a potential treatment for glaucoma and epilepsy, as well as for its ability to enhance the efficacy of chemotherapy drugs.
Mecanismo De Acción
4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide disrupts these processes and leads to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide are diverse and depend on the specific context of use. It has been shown to inhibit the growth of cancer cells by disrupting their carbonic anhydrase-dependent metabolic processes. It also reduces inflammation by inhibiting the production of pro-inflammatory mediators. Additionally, 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide has been shown to reduce intraocular pressure in glaucoma patients, likely by reducing the production of aqueous humor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide is its potent and specific inhibition of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. However, its sulfonamide-based structure may limit its use in certain experimental contexts, as sulfonamides are known to have potential side effects and may interact with other compounds.
Direcciones Futuras
There are several potential future directions for research on 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide. One area of interest is its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Additionally, its ability to reduce intraocular pressure makes it a potential treatment for glaucoma. Further research is also needed to fully understand the mechanism of action of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide and its potential effects on other physiological processes.
Métodos De Síntesis
The synthesis of 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide in high purity.
Propiedades
IUPAC Name |
4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-10(2)14(6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCLOGPCOVUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N-(2,5-dimethylphenyl)-2-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2620496.png)
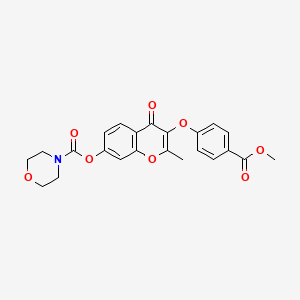

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-ylbenzoic acid](/img/structure/B2620503.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2620505.png)
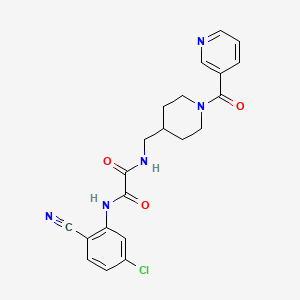

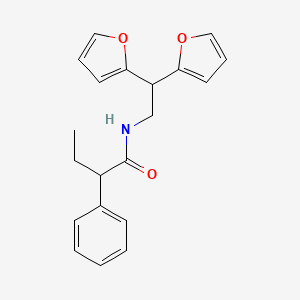
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2620511.png)
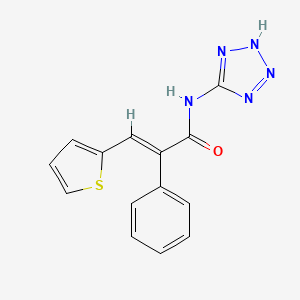
![N-(1-Cyanoethyl)-1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2620513.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2620514.png)
